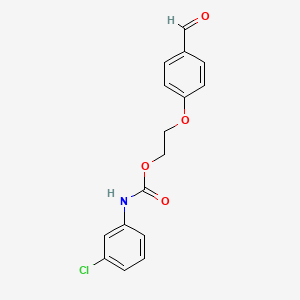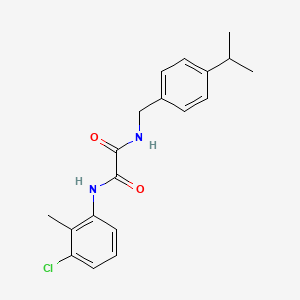
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate, also known as FCCP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FCCP is a mitochondrial uncoupling agent that is commonly used as a tool in bioenergetics research.
Applications De Recherche Scientifique
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate is widely used in scientific research due to its ability to uncouple oxidative phosphorylation in mitochondria. This property makes it a useful tool for studying mitochondrial function and metabolism. This compound has been used in a variety of research areas, including cancer research, neurodegenerative diseases, and metabolic disorders.
Mécanisme D'action
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate uncouples oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This causes the energy produced by the electron transport chain to be dissipated as heat instead of being used to generate ATP. This property makes this compound a potent mitochondrial uncoupler that can be used to study mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function. Additionally, this compound has been shown to increase insulin sensitivity and glucose uptake in skeletal muscle cells, making it a potential therapeutic target for metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate is its ability to uncouple oxidative phosphorylation in a dose-dependent manner. This allows researchers to study the effects of partial uncoupling on mitochondrial function. However, one limitation of this compound is its potential toxicity. High concentrations of this compound can cause mitochondrial dysfunction and cell death, making it important to use appropriate dosages in experiments.
Orientations Futures
There are many potential future directions for research on 2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate. One area of interest is the development of novel mitochondrial uncoupling agents that are less toxic than this compound. Additionally, further research is needed to fully understand the effects of this compound on mitochondrial function and metabolism. Finally, there is potential for the use of this compound as a therapeutic target for metabolic disorders and neurodegenerative diseases.
Méthodes De Synthèse
2-(4-formylphenoxy)ethyl (3-chlorophenyl)carbamate can be synthesized through a multistep process. The synthesis starts with the reaction of 3-chlorophenyl isocyanate with 2-(4-hydroxyphenoxy)ethyl bromide to form 2-(4-hydroxyphenoxy)ethyl (3-chlorophenyl)carbamate. This intermediate is then oxidized using sodium periodate to form this compound, which is the final product.
Propriétés
IUPAC Name |
2-(4-formylphenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-2-1-3-14(10-13)18-16(20)22-9-8-21-15-6-4-12(11-19)5-7-15/h1-7,10-11H,8-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPNSVZBNXDSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
![15-benzyl-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B5033590.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
![2,5-bis(3,4-dimethoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5033600.png)
![3-allyl-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033601.png)

![1-[2-(3-bromophenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B5033630.png)

![3-[3-(cyclohexyloxy)-2-hydroxypropyl]-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5033647.png)
![1-[(5-ethyl-2-furyl)methyl]-N-(4'-methoxy-2-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5033649.png)
![3-(methylthio)-6-(2-thienyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5033657.png)


